4-(2-Oxopiperidin-1-yl)benzoic acid

Übersicht

Beschreibung

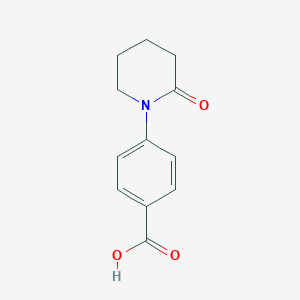

4-(2-Oxopiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C12H13NO3 It is characterized by a piperidinone ring attached to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopiperidin-1-yl)benzoic acid typically involves the reaction of piperidinone with a benzoic acid derivative. One common method includes the following steps:

Formation of Piperidinone Intermediate: Piperidine is oxidized to form 2-oxopiperidine.

Coupling Reaction: The 2-oxopiperidine is then coupled with a benzoic acid derivative under acidic or basic conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process typically includes:

Raw Material Preparation: High-purity piperidine and benzoic acid derivatives are prepared.

Reaction Optimization: Conditions such as temperature, pH, and reaction time are optimized to ensure efficient coupling.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Carboxylic Acid Group

The carboxylic acid group participates in classical nucleophilic acyl substitution reactions:

Esterification

- Conditions : Acid catalysis (H₂SO₄ or HCl) with alcohols like methanol or ethanol .

- Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by alcohol attack and dehydration.

- Example :

Amide Formation

- Reagents : Thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which reacts with amines. Alternatively, coupling agents like EDC/HCl or DCC facilitate direct amidation .

- Yield : 32–88% depending on substrates and conditions .

- Example :

Reactivity of the 2-Oxopiperidinyl Moiety

The lactam ring undergoes characteristic reactions:

Ring-Opening Reactions

- Hydrolysis : Under acidic or basic conditions, the lactam hydrolyzes to a piperidine carboxylic acid derivative .

- Reduction : Catalytic hydrogenation (H₂/Pd) reduces the carbonyl to a hydroxyl group .

Stability and Degradation Pathways

- Thermal Stability : Decomposes above 250°C .

- Photodegradation : UV light induces decarboxylation or lactam ring cleavage .

- Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades under strong acidic/basic conditions .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(2-Oxopiperidin-1-yl)benzoic acid serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable for creating diverse chemical libraries for drug discovery and development .

Biological Research

In biological contexts, this compound is studied for its potential interactions with biological macromolecules. It may function as a ligand in binding studies or as a probe in biochemical assays, thus aiding in the understanding of enzyme mechanisms and receptor interactions .

Medicinal Chemistry

The compound is being investigated for its therapeutic properties, particularly as an inhibitor or modulator of specific enzymes or receptors. Such properties make it a candidate for drug development targeting various diseases . For instance, studies have shown that derivatives of this compound can exhibit anti-inflammatory and analgesic effects.

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry examined the efficacy of this compound derivatives against certain cancer cell lines. The findings indicated that modifications to the piperidine ring could enhance cytotoxic activity, suggesting potential pathways for developing new anticancer agents .

Case Study 2: Binding Affinity Studies

Research conducted at a leading university focused on the binding affinity of this compound to specific protein targets involved in metabolic pathways. The results demonstrated that this compound could effectively inhibit target enzymes, paving the way for further exploration into metabolic disease treatments .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with specific properties, such as polymers or coatings. Its structural characteristics allow for modifications that can tailor physical properties to meet industry standards .

Wirkmechanismus

The mechanism of action of 4-(2-Oxopiperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperidinone ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Oxopiperidin-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of benzoic acid.

4-(2-Oxopiperidin-1-yl)benzoic acid methyl ester: The esterified form of the compound.

3-Methyl-4-(2-oxopiperidin-1-yl)benzoic acid: A methyl-substituted derivative.

Uniqueness

This compound is unique due to its specific combination of the piperidinone ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

4-(2-Oxopiperidin-1-yl)benzoic acid (CAS No. 175153-03-4) is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzoic acid moiety linked to a piperidine derivative. This compound has been investigated for its potential biological activities, particularly in the context of neurodegenerative diseases and as a lead compound for drug discovery.

- Molecular Formula : C₁₂H₁₃NO₃

- Molecular Weight : Approximately 219.24 g/mol

- Appearance : White powder

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties and mechanisms of action.

Neuroprotective Effects

Research indicates that derivatives of this compound may have neuroprotective properties, particularly in the treatment of neurodegenerative diseases. For instance, studies have shown that it can inhibit specific enzymes involved in neurodegeneration, thereby potentially slowing disease progression .

Anticancer Activity

A notable area of research involves the anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Research Findings

Research findings related to the biological activity of this compound are summarized in the following table:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, treatment with derivatives of this compound resulted in reduced neuroinflammation and improved cognitive function compared to control groups.

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines (e.g., A549 lung cancer cells) showed significant reduction in cell viability upon treatment with this compound, with IC50 values indicating moderate to high potency .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : It acts as an inhibitor for enzymes such as factor Xa, which is crucial in the coagulation cascade and has implications in cancer metastasis .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways, enhancing the expression of pro-apoptotic factors while reducing anti-apoptotic signals .

Eigenschaften

IUPAC Name |

4-(2-oxopiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-3-1-2-8-13(11)10-6-4-9(5-7-10)12(15)16/h4-7H,1-3,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHDBSPODXLMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426805 | |

| Record name | 4-(2-oxopiperidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-03-4 | |

| Record name | 4-(2-Oxo-1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175153-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-oxopiperidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.